TCO-NHS ester

Catalog No.
S544766
CAS No.
1191901-33-3
M.F
C13H17NO5
M. Wt
267.28
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TCO-NHS ester

CAS Number

1191901-33-3

Product Name

TCO-NHS ester

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] (2,5-dioxopyrrolidin-1-yl) carbonate

Molecular Formula

C13H17NO5

Molecular Weight

267.28

InChI

InChI=1S/C13H17NO5/c15-11-8-9-12(16)14(11)19-13(17)18-10-6-4-2-1-3-5-7-10/h1-2,10H,3-9H2/b2-1+

InChI Key

OUGQJOKGFAIFAQ-OWOJBTEDSA-N

SMILES

C1CC=CCCC(C1)OC(=O)ON2C(=O)CCC2=O

Solubility

Soluble in DMSO

Synonyms

TCO-NHS ester

Description

The exact mass of the compound TCO-NHS ester is 267.1107 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biocompatible Click Chemistry

  • TCO-NHS ester facilitates bioconjugation, a process that links biomolecules (e.g., proteins, antibodies) with other molecules or surfaces.
  • It reacts specifically with primary amines, a functional group commonly found in biomolecules, to form a stable covalent bond.
  • This reaction occurs efficiently under physiological conditions (pH 7-9) in aqueous buffers, making it suitable for working with biological samples.
  • Notably, TCO-NHS ester is a bioorthogonal reagent. This means its reaction with target molecules is selective and doesn't interfere with other biological processes [, ].

Advantages of TCO-NHS Ester

  • Fast and Efficient: TCO-NHS ester reacts with tetrazines via a strain-promoted Diels-Alder cycloaddition, a type of click chemistry known for its exceptional speed. This reaction can occur within minutes at relevant concentrations [].
  • Copper-Free: Unlike some other click chemistry reactions, TCO-NHS ester conjugation doesn't require copper catalysts, which can have potential drawbacks for biological applications [].
  • Biocompatible: As mentioned earlier, the reaction takes place under mild conditions, minimizing potential harm to biomolecules.

These characteristics make TCO-NHS ester a popular choice for various bioconjugation applications in scientific research, including:

  • Protein Labeling: TCO-NHS ester can be used to label proteins with TCO groups for further investigation or manipulation [, ].
  • Drug Delivery: Biomolecules can be conjugated with drugs using TCO-NHS ester, enabling targeted delivery approaches [].
  • Biomaterial Design: Surfaces can be functionalized with TCO groups using TCO-NHS ester for the development of biosensors or targeted drug carriers [].

Trans-Cyclooctene-N-hydroxysuccinimide ester, commonly referred to as TCO-NHS ester, is a versatile amine-reactive compound widely utilized in bioconjugation and chemical biology. Its structure consists of a trans-cyclooctene moiety linked to a N-hydroxysuccinimide ester, which allows it to selectively react with primary amines under mild conditions, typically at pH levels between 7 and 9. The molecular formula for TCO-NHS ester is C₁₃H₁₇NO₅, with a molecular weight of approximately 267.28 daltons .

TCO-NHS ester is particularly advantageous due to its short spacer arm, which adds minimal mass to the modified molecules while maintaining high reactivity. This property makes it suitable for various applications, including protein conjugation and surface modifications.

TCO-NHS ester acts as a bridge between biomolecules and tetrazine-containing probes or labels. The NHS ester group facilitates the conjugation of TCO to a biomolecule via its reactivity with primary amines. Subsequently, the TCO moiety participates in a bioorthogonal click reaction with a tetrazine, enabling the introduction of various functionalities or fluorophores for bioimaging, drug delivery, or other applications [].

  • TCO-NHS ester may cause irritation upon contact with skin, eyes, or mucous membranes. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling the compound.
  • TCO-NHS ester is moisture sensitive and can decompose upon prolonged exposure to humidity. Store the compound under dry conditions at -20°C [].
  • Dispose of waste according to institutional guidelines for hazardous materials.

The primary reaction involving TCO-NHS ester is its coupling with primary amines to form stable amide bonds. This reaction is facilitated by the NHS group, which activates the carboxylic acid for nucleophilic attack by the amine. The reaction can be summarized as follows:

  • Formation of Active Intermediate: The NHS group activates the carboxylic acid portion of TCO-NHS ester.
  • Nucleophilic Attack: A primary amine attacks the activated carbonyl carbon, leading to the formation of an amide bond.
  • Release of N-Hydroxysuccinimide: The reaction releases N-hydroxysuccinimide as a byproduct.

This mechanism allows for efficient conjugation with various biomolecules, including proteins and antibodies.

TCO-NHS ester exhibits significant biological activity due to its ability to form covalent bonds with primary amines found in proteins and other biomolecules. This reactivity enables the development of stable conjugates that can be used in various applications such as:

  • Protein-Protein Conjugation: Facilitating interactions between different proteins for research and therapeutic purposes.
  • Labeling Antibodies: Enhancing the functionality of antibodies by attaching fluorescent tags or other probes.
  • Radiolabeling: Used in conjunction with tetrazine-tagged biomolecules for imaging applications .

The unique reactivity profile of TCO-NHS ester allows for selective labeling without significant background noise from non-specific reactions.

TCO-NHS ester can be synthesized through several methods, typically involving the reaction of trans-cyclooctene derivatives with N-hydroxysuccinimide in the presence of coupling agents. Common synthesis routes include:

  • Direct Coupling: Reacting trans-cyclooctene with N-hydroxysuccinimide in a solvent such as dimethylformamide or dimethyl sulfoxide.
  • Using Coupling Reagents: Employing agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the NHS ester from carboxylic acid derivatives .

These methods allow for scalable synthesis while maintaining high purity levels.

TCO-NHS ester has a broad range of applications across various fields:

  • Bioconjugation: Used extensively for linking proteins, peptides, and nucleic acids.
  • Drug Development: Facilitates the creation of targeted drug delivery systems by conjugating drugs to specific biomolecules.
  • Diagnostic Tools: Employed in creating assays and imaging agents that rely on specific biomolecular interactions .
  • Surface Modification: Useful in modifying surfaces for biosensors and other biomedical devices.

Studies examining TCO-NHS ester interactions focus on its reactivity with primary amines and its effectiveness in forming stable conjugates. Research indicates that TCO-NHS esters demonstrate high specificity towards amine-containing biomolecules, minimizing cross-reactivity and enhancing labeling efficiency .

Additionally, interaction studies often explore the kinetics of the inverse electron demand Diels-Alder reactions between TCO derivatives and tetrazine-tagged compounds, highlighting their utility in bioorthogonal chemistry.

TCO-NHS ester is often compared to other reactive compounds used for bioconjugation. Below are some similar compounds along with their unique features:

Compound NameUnique Features
MaleimideReacts specifically with thiols; less sterically hindered than TCO.
AzideUtilized in click chemistry; reacts with alkynes but requires copper catalysis.
N-HydroxysuccinimideCommonly used for amine coupling but lacks the unique cyclooctene structure that allows bioorthogonal reactions.
TetrazineOften used in conjunction with TCO for bioorthogonal labeling but does not have direct reactivity towards amines.

TCO-NHS ester’s unique cyclooctene structure provides advantages in reaction kinetics and specificity compared to these alternatives, making it a preferred choice in many applications involving bioconjugation.

Purity

>95% (or refer to the Certificate of Analysis)

XLogP3

1.9

Exact Mass

267.1107

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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